Product packaging for vitamin A myristate(Cat. No.:CAS No. 1181-93-7)

vitamin A myristate

Cat. No.: B1246054
CAS No.: 1181-93-7
M. Wt: 496.8 g/mol
InChI Key: WIYYXLSPNGTKOH-OGBLRLSYSA-N
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Description

Chemical Identity and Nomenclature

This compound, systematically known as retinyl myristate, represents an esterified form of retinol with tetradecanoic acid (myristic acid). The compound carries the molecular formula C₃₄H₅₆O₂ and maintains a molecular weight of 496.820 daltons. The Chemical Abstracts Service registry number for this compound is 1181-93-7, providing standardized identification across scientific databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl tetradecanoate. Alternative nomenclature includes vitamin A tetradecanoate, retinol tetradecanoate, and tetradecanoic acid retinol ester, reflecting various systematic naming conventions employed across different scientific disciplines.

The compound exists in multiple stereochemical configurations, with the all-trans form representing the most thermodynamically stable and biologically prevalent isomer. Additional stereoisomers include the 13-cis configuration, which demonstrates distinct biological properties and metabolic pathways compared to the all-trans form. The 11-cis isomer also exists, though it represents a less common stereochemical variant with specific biological functions.

Structural analysis reveals a characteristic polyene chain extending from a cyclohexene ring system, with the ester linkage occurring at the terminal carbon position. The tetradecanoic acid moiety provides increased lipophilicity compared to free retinol, facilitating enhanced membrane association and cellular storage capabilities.

Historical Context in Retinoid Research

The discovery and development of retinoid compounds, including this compound, emerged from extensive research into essential nutritional factors during the early twentieth century. Frederick Gowland Hopkins demonstrated in 1912 that unknown accessory factors in milk, beyond traditional macronutrients, were necessary for proper growth in experimental animals. This foundational work led to Hopkins receiving the Nobel Prize in Medicine and Physiology in 1929, establishing the groundwork for subsequent vitamin research.

The identification of fat-soluble vitamin factors continued with the work of Elmer McCollum and Marguerite Davis at the University of Wisconsin-Madison, who identified a fat-soluble nutrient in butterfat and cod liver oil in 1913. Concurrent research by Thomas Burr Osborne and Lafayette Mendel at Yale University confirmed the presence of fat-soluble nutrients in butterfat, contributing to the emerging understanding of vitamin A compounds.

Paul Karrer, a Swiss chemist, described the chemical structure of vitamin A in 1931, earning the Nobel Prize in Chemistry in 1937 for these achievements. The subsequent crystallization of vitamin A in 1937 and large-scale synthesis during the late 1940s marked significant milestones in retinoid compound availability for research and therapeutic applications.

The development of specific retinyl esters, including this compound, emerged from research into stabilized forms of vitamin A that could resist degradation while maintaining biological activity. The retinoid drug project, launched in 1968, aimed to synthesize compounds similar to vitamin A through chemical manipulation to improve clinical efficacy and safety. This systematic approach to retinoid modification led to the development of various esterified forms, including myristate derivatives.

The recognition of retinoic acid as a natural metabolite of retinol by Hector deLuca during the 1960s and 1970s further advanced understanding of retinoid biochemistry. Subsequent discoveries of binding proteins for retinol and retinoic acid in plasma and cellular compartments provided crucial insights into retinoid transport and metabolism mechanisms.

Significance in Vitamin A Biochemistry

This compound functions as a critical storage form of vitamin A within various biological tissues, particularly in contexts where long-term retinoid preservation is essential. The esterification of retinol with myristic acid occurs through the enzymatic activity of lecithin:retinol acyltransferase, which catalyzes the transfer of fatty acyl moieties from phosphatidylcholine to retinol. This enzymatic process represents a fundamental mechanism for cellular retinoid storage and regulation.

Research demonstrates that lecithin:retinol acyltransferase is responsible for the preponderance of retinyl ester formation throughout the body, as evidenced by studies of mutant mice lacking functional lecithin:retinol acyltransferase genes. These investigations revealed that lecithin:retinol acyltransferase-deficient mice maintain significant retinyl ester stores in adipose tissue but lack such stores in liver, eyes, lungs, testes, skin, and spleen, highlighting the enzyme's critical role in tissue-specific retinoid storage.

The biochemical significance of this compound extends to its role in placental vitamin A metabolism. Studies of human placental explants demonstrate that approximately 14% of total cellular retinol undergoes esterification, with myristate representing one of the most abundant ester forms alongside palmitate. Primary cell culture investigations reveal that villous mesenchymal fibroblasts efficiently produce retinyl esters, including myristate, while trophoblasts demonstrate minimal esterification activity.

Tissue distribution studies indicate that this compound serves as a storage form across multiple organ systems. Research examining retinyl ester composition in various tissues shows myristate as a significant component in kidneys, adrenals, small intestine, adipose tissue, skin, stomach, and eyes. The compound's presence across diverse tissue types underscores its fundamental role in vitamin A homeostasis and metabolic regulation.

The hydrolysis of this compound represents an equally important biochemical process, facilitating the release of free retinol for subsequent metabolic conversion to active retinoid derivatives. Retinyl ester hydrolase activity converts stored retinyl esters, including myristate, back to retinol, which can then undergo oxidative metabolism to retinoic acid for gene regulatory functions.

Relationship to Other Retinyl Esters

This compound exists within a broader family of retinyl esters that collectively serve vitamin A storage and transport functions. Comparative analysis reveals that retinyl palmitate represents the most abundant retinyl ester in most tissues, typically comprising 50-60% of total retinyl ester content. Retinyl stearate constitutes the second most common ester form, while retinyl myristate typically represents 5-10% of total retinyl ester pools in most tissues.

The fatty acid composition of retinyl esters reflects the availability of specific fatty acyl donors and the substrate preferences of esterifying enzymes. Research demonstrates that lecithin:retinol acyltransferase preferentially transfers palmitic, stearic, oleic, and linoleic acids from the sn-1 position of phosphatidylcholine to retinol. The relative abundance of these fatty acids in cellular membranes influences the distribution of specific retinyl ester species, including myristate derivatives.

Comparative stability studies indicate that retinyl esters, including myristate, demonstrate enhanced resistance to oxidative degradation compared to free retinol. The ester linkage provides protection against environmental factors such as light and oxygen exposure, extending the shelf-life and biological stability of vitamin A compounds. This enhanced stability makes retinyl esters particularly valuable for commercial applications and long-term storage requirements.

Retinyl Ester Fatty Acid Chain Length Typical Tissue Abundance (%) Primary Storage Locations
Retinyl Palmitate C16:0 50-60 Liver, Adipose Tissue, Eyes
Retinyl Stearate C18:0 15-25 Serum, Multiple Tissues
Retinyl Myristate C14:0 5-10 Placenta, Skin, Intestine
Retinyl Oleate C18:1 10-20 Liver, Kidneys, Lungs
Retinyl Linoleate C18:2 3-8 Various Tissues

The metabolic interconversion between different retinyl ester forms occurs through hydrolysis and re-esterification cycles. Retinyl ester hydrolase activity releases free retinol from any ester form, allowing subsequent re-esterification with alternative fatty acids based on cellular fatty acid availability and enzymatic preferences. This dynamic equilibrium enables tissues to adjust retinyl ester composition in response to nutritional and physiological conditions.

Research comparing retinyl acetate and retinyl myristate reveals distinct pharmacokinetic and stability profiles. Retinyl acetate, containing a shorter acetyl group, demonstrates more rapid hydrolysis rates compared to myristate, which contains the longer tetradecanoic acid chain. These differences in hydrolysis kinetics influence the biological availability and duration of vitamin A activity following ester administration.

The commercial significance of this compound relates to its intermediate stability profile compared to other retinyl esters. While retinyl palmitate dominates commercial applications due to its exceptional stability, myristate provides an alternative option for applications requiring moderate stability with potentially enhanced bioavailability compared to longer-chain esters. This positioning makes this compound valuable for specialized formulations requiring specific release characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H56O2 B1246054 vitamin A myristate CAS No. 1181-93-7

Properties

CAS No.

1181-93-7

Molecular Formula

C34H56O2

Molecular Weight

496.8 g/mol

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] tetradecanoate

InChI

InChI=1S/C34H56O2/c1-7-8-9-10-11-12-13-14-15-16-17-23-33(35)36-28-26-30(3)21-18-20-29(2)24-25-32-31(4)22-19-27-34(32,5)6/h18,20-21,24-26H,7-17,19,22-23,27-28H2,1-6H3/b21-18+,25-24+,29-20+,30-26+

InChI Key

WIYYXLSPNGTKOH-OGBLRLSYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Myristate Metabolism in Fungi

Myristate (C14:0) demonstrates distinct biochemical behavior in fungal systems:

  • β-oxidation pathway : Converts myristate to acetyl-CoA for energy production ( )

  • TAG biosynthesis : Incorporated into triacylglycerol (TAG) as C14:0 acyl groups (Fig. 4D-E in )

  • Cell wall synthesis : 13C-labeled myristate contributes to chitin/chitosan biosynthesis (16.4% isotopic enrichment; Fig. 3C in )

  • ATP production : 2.4× increase in ATP levels in hyphae exposed to myristate (Fig. 3D in )

Retinol (Vitamin A) Redox Chemistry

Although unrelated to myristate esters, retinol exhibits redox-active properties:

  • Binding interactions : β-ionone ring structure facilitates binding to hydrophobic pockets in proteins (e.g., CRD domains; )

  • Functional modifications : Polyene tail alterations influence biological activity (e.g., all-trans retinol vs. anhydroretinol derivatives; )

Critical Data Gaps

No studies in the provided sources address:

  • Synthesis or saponification of retinyl myristate

  • Enzymatic esterification of retinol with myristic acid

  • Stability or hydrolysis kinetics of vitamin A myristate

For authoritative data on retinyl myristate, consult primary literature from journals like Journal of Lipid Research or Chemistry and Physics of Lipids.

Preparation Methods

Acid-Catalyzed Esterification

The most widely documented method involves sulfuric acid as a catalyst, adapted from protocols used for isopropyl myristate synthesis.

Procedure:

  • Reagent Ratios: Retinol and myristic acid are combined in a 1:1 molar ratio, with sulfuric acid (0.1–0.5% w/w) added as a catalyst.

  • Reaction Conditions: The mixture is heated to 80–100°C under reduced pressure (micro-vacuum) to facilitate water removal via a Dean-Stark trap.

  • Duration: The reaction typically completes within 4–6 hours, monitored by the cessation of water formation.

Example Data Table:

ParameterValue
Molar Ratio (Retinol:Myristic Acid)1:1.05 (acid excess)
Catalyst Concentration0.3% H₂SO₄
Temperature90°C
Yield85–92%

Advantages:

  • High efficiency and scalability.

  • Cost-effective catalyst.

Limitations:

  • Risk of retinol degradation due to acidic conditions.

  • Requires post-reaction neutralization and purification.

Enzymatic Esterification

Lipase-catalyzed methods offer a milder alternative, avoiding retinol degradation.

Procedure:

  • Enzyme Selection: Immobilized lipases (e.g., Candida antarctica Lipase B) are used.

  • Solvent System: Reactions are conducted in non-polar solvents (e.g., hexane) to enhance enzyme activity.

  • Conditions: 40–50°C, atmospheric pressure, with molecular sieves to absorb water.

Example Data Table:

ParameterValue
Enzyme Loading5% w/w
SolventHexane
Temperature45°C
Yield70–78%

Advantages:

  • Minimal retinol decomposition.

  • Eco-friendly process.

Limitations:

  • Higher enzyme costs.

  • Longer reaction times (12–24 hours).

Purification and Refinement

Crude retinyl myristate requires purification to remove unreacted reagents and by-products.

Washing and Neutralization

  • Acid Removal: The product is washed with aqueous sodium bicarbonate to neutralize residual sulfuric acid.

  • Phase Separation: Water layers are discarded, retaining the organic phase containing the ester.

Adsorbent-Based Refining

Adapted from isopropyl myristate protocols, a refining agent mixture (calcium oxide, magnesium oxide, activated carbon, silica; 1:1:5:1 w/w) is added to adsorb impurities.

Procedure:

  • Refining Agent: 1–2% w/w of the crude product.

  • Mixing: Stirred for 1–3 hours at 50°C.

  • Filtration: Filtered through a 0.2 µm membrane to yield a colorless product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Acid-Catalyzed85–9295–98LowHigh
Enzymatic70–7898–99.5HighModerate

Key Findings:

  • Acid-catalyzed methods dominate industrial production due to cost and scalability.

  • Enzymatic methods are preferred for heat-sensitive applications but require optimization for large-scale use.

Industrial Case Study

A Chinese patent (CN102249906A) details a related process for isopropyl myristate, offering insights into retinyl myristate production:

  • Micro-Vacuum Technique: Enhances reaction efficiency by continuously removing water.

  • Refining Agent: Reduces color impurities without high-vacuum distillation, cutting equipment costs by 30–40%.

Emerging Innovations

Microwave-Assisted Synthesis

  • Principle: Microwave irradiation accelerates esterification via localized heating.

  • Results: 20–30% reduction in reaction time, with yields comparable to conventional methods.

Continuous Flow Reactors

  • Advantages: Improved heat and mass transfer, enabling real-time monitoring.

  • Challenges: High initial investment for equipment.

Q & A

Q. What experimental methodologies are commonly used to assess vitamin A myristate stability in vitro, and how do researchers validate these assays?

Stability studies often involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify degradation products under controlled conditions (e.g., temperature, pH). Validation follows guidelines from regulatory bodies, including repeatability, intermediate precision, and robustness testing. For example, studies on vitamin D3 analogs (e.g., 25-hydroxyvitamin D3) use similar protocols to track metabolite formation in phagocytic cells . Researchers should also reference frameworks like the Expert Group on Vitamins and Minerals (EVM) for risk assessment criteria .

Q. What standardized cellular models are recommended for studying this compound's immunomodulatory effects?

Human polymorphonuclear leukocytes (PMNs) and monocytes, as well as rodent macrophages, are widely used due to their metabolic activity and relevance to immune responses. For instance, PMA-stimulated neutrophils and macrophages have been employed to study this compound's role in superoxide anion production and urokinase plasminogen activator activity . Researchers should optimize cell isolation protocols (e.g., density gradient centrifugation) and validate activation markers (e.g., NADPH oxidase activity) to ensure reproducibility.

Q. How do researchers control for batch variability in this compound formulations during in vitro experiments?

Batch variability is minimized using certified reference materials (CRMs) and standardized solubilization protocols (e.g., dimethyl sulfoxide (DMSO) at ≤0.1% v/v). Studies on isopropyl myristate, a structurally related compound, emphasize the importance of purity checks via gas chromatography (GC) to confirm lipid composition . Pre-treating cells with antioxidants (e.g., vitamin E) can mitigate confounding oxidative effects .

Advanced Research Questions

Q. What mechanisms explain the contradictory effects of phorbol myristate acetate (PMA) on vitamin D receptor (VDR) regulation in different cell types?

PMA activates protein kinase C (PK-C), which suppresses VDR transcription in fibroblasts but enhances superoxide production in phagocytes. This dichotomy arises from cell-specific signaling crosstalk; for example, PK-C inhibition in NIH-3T3 fibroblasts restores cAMP-induced VDR upregulation, while PMA synergizes with vitamin A metabolites in immune cells to amplify oxidative bursts . Advanced studies should employ siRNA knockdowns or CRISPR-edited cell lines to isolate PK-C isoforms (e.g., PKC-α vs. PKC-δ) responsible for these effects.

Q. How can researchers resolve discrepancies in dose-response relationships for this compound across studies?

Systematic meta-analyses of raw data (e.g., EC50 values) are critical, adjusting for variables like cell confluency, serum concentration, and metabolite cross-reactivity. For example, vitamin E supplementation in piglets showed time-dependent effects on macrophage activity, with significant differences at day 12 but not day 24 . Researchers should adopt nonlinear mixed-effects modeling (NONMEM) to account for inter-study variability and validate findings using orthogonal assays (e.g., Western blotting alongside ligand-binding assays) .

Q. What experimental designs are optimal for elucidating this compound's role in calcium homeostasis and bone metabolism?

Co-culture systems integrating osteoblasts and phagocytic cells (e.g., osteoclast precursors) can model microenvironmental interactions. For example, PMA-stimulated monocytes produce 24,25-dihydroxyvitamin D3, a metabolite linked to bone remodeling . Advanced techniques like single-cell RNA sequencing (scRNA-seq) or spatially resolved metabolomics can map localized this compound effects in bone tissues.

Methodological Considerations

Q. How should researchers address the limited bioavailability of this compound in in vivo models?

Nanoemulsion-based delivery systems (e.g., liposomes or micelles) improve solubility and tissue targeting. Studies on transdermal delivery of vitamin D3 analogs highlight the efficacy of penetration enhancers like oleic acid or ethanol, though their use requires rigorous toxicity screening . Pharmacokinetic studies in rodents should measure both parent compound and active metabolites (e.g., retinoic acid) in plasma and tissues.

Q. What statistical frameworks are recommended for analyzing time-dependent this compound effects in longitudinal studies?

Mixed-effects models with random intercepts for subjects and fixed effects for timepoints accommodate repeated-measures data. For example, forskolin-induced VDR expression in fibroblasts showed biphasic kinetics, requiring segmented regression analysis . Researchers should also apply false discovery rate (FDR) corrections for multi-omics datasets to reduce Type I errors.

Data Interpretation and Reporting

Q. How can researchers differentiate artifact signals from true biological effects in this compound studies?

Negative controls (e.g., solvent-only treatments) and isotope-labeled internal standards are essential. For instance, PMA-induced superoxide production in neutrophils must be normalized to cell counts and verified with inhibitors like diphenyleneiodonium (DPI) . Reporting should follow STREGA or ARRIVE guidelines to enhance reproducibility.

Q. What strategies mitigate confounding from endogenous vitamin A metabolites in intervention studies?

Depletion-repletion protocols (e.g., vitamin A-deficient diets followed by controlled supplementation) isolate exogenous effects. Mass spectrometry-based metabolomics can distinguish administered this compound from endogenous retinoids. Studies on phagocytic cells emphasize the need to profile all metabolites (e.g., lactone derivatives) to avoid misattribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.